Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential in Drug Discovery
In drug discovery, compounds with the azaspiro structure have shown promise. For example, the discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists showcases the potential of spiro compounds in developing drugs with cognitive benefits. Such compounds have demonstrated in vivo efficacy in mouse models, suggesting the broader applicability of spiro compounds like Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in therapeutic research (Brown et al., 2014).
Role in Pharmacology
Azaspiro compounds have been studied for their pharmacological properties, including their interaction with receptors. For instance, differential effects on neurotransmitter release by certain ligands indicate the nuanced role spiro compounds can play in modulating receptor activity, which could be relevant for compounds like this compound in understanding and manipulating neurotransmitter systems (Routledge et al., 1995).
Toxicological Studies
Toxicological studies on related compounds, such as butylated hydroxytoluene (BHT) and its metabolites, offer insights into the potential toxicological pathways and safety profiles of structurally similar compounds. Understanding the metabolic and toxicological profiles of such compounds is crucial for assessing the safety and potential side effects of novel compounds in biomedical research (Mizutani et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPHZHLJTXPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179578 |
Source
|
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-55-9 |
Source
|
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203662-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.